molecular formula C18H19FN6 B12233399 5-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile

5-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile

Cat. No.: B12233399
M. Wt: 338.4 g/mol
InChI Key: PRFDRKFDELGICE-UHFFFAOYSA-N
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Description

5-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile is a complex organic compound that belongs to the class of pyrrolopyrroles This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolopyrrole core, and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyrrole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the fluoropyrimidine moiety, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biological pathways.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a bioactive molecule.

    Industrial Applications: The compound’s properties are leveraged in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s fluoropyrimidine moiety is particularly important for its binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile lies in its combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19FN6

Molecular Weight

338.4 g/mol

IUPAC Name

5-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C18H19FN6/c1-2-16-17(19)18(23-11-22-16)25-9-12-7-24(8-13(12)10-25)15-4-3-14(5-20)21-6-15/h3-4,6,11-13H,2,7-10H2,1H3

InChI Key

PRFDRKFDELGICE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=CN=C(C=C4)C#N)F

Origin of Product

United States

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